4-Bromo-6-chloro-5-methyl-1H-indazole

Catalog No.
S6585252
CAS No.
2368909-49-1
M.F
C8H6BrClN2
M. Wt
245.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-chloro-5-methyl-1H-indazole

CAS Number

2368909-49-1

Product Name

4-Bromo-6-chloro-5-methyl-1H-indazole

IUPAC Name

4-bromo-6-chloro-5-methyl-1H-indazole

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

InChI

InChI=1S/C8H6BrClN2/c1-4-6(10)2-7-5(8(4)9)3-11-12-7/h2-3H,1H3,(H,11,12)

InChI Key

DUXSLHIOSXXGON-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C(=C1Br)C=NN2)Cl

Canonical SMILES

CC1=C(C=C2C(=C1Br)C=NN2)Cl

4-Bromo-6-chloro-5-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique bicyclic structure. Its molecular formula is C8H6BrClN2C_8H_6BrClN_2 with a molecular weight of approximately 231.48 g/mol. This compound features a bromine atom at the 4-position, a chlorine atom at the 6-position, and a methyl group at the 5-position of the indazole ring system. The presence of these halogen substituents contributes to its chemical reactivity and biological activity.

Typical of indazole derivatives. Notably, it can undergo nucleophilic substitutions due to the electron-withdrawing effects of the bromine and chlorine substituents. The compound can also be involved in cyclization reactions and modifications through electrophilic aromatic substitution, depending on the reagents and conditions used.

Research indicates that compounds within the indazole class, including 4-bromo-6-chloro-5-methyl-1H-indazole, exhibit significant biological activities. These include:

  • Anticancer Properties: Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Certain studies highlight their ability to reduce inflammation.
  • Antioxidant Activity: The compound may also scavenge free radicals, contributing to its protective effects against oxidative stress .

The synthesis of 4-bromo-6-chloro-5-methyl-1H-indazole can be achieved through several methods. A notable approach involves:

  • Preparation of Lithium Reagent: Reacting a precursor compound with lithium diisopropylamide to generate a lithium reagent.
  • Formation of Intermediate: This reagent is then reacted with dimethylformamide to yield an intermediate compound.
  • Ring Closure: The intermediate undergoes further reactions with methoxylamine hydrochloride and potassium carbonate, followed by ring closure using hydrazine hydrate .

This method is advantageous due to its higher yield and reduced environmental impact compared to traditional nitration methods.

4-Bromo-6-chloro-5-methyl-1H-indazole has potential applications in various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new anticancer agents.
  • Pharmaceutical Research: Its derivatives are being explored for their therapeutic benefits in treating inflammatory diseases and other conditions.
  • Chemical Research: It is used as a building block in synthesizing more complex organic molecules .

Several compounds share structural similarities with 4-bromo-6-chloro-5-methyl-1H-indazole, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
4-Bromo-6-chloro-1H-indazoleBromine at position 4, chlorine at 6Anticancer, anti-inflammatory
Methyl 5-bromo-6-chloro-1H-indazoleMethyl group at position 5Antioxidant, anticancer
5-BromoindazoleBromine at position 5Antimicrobial
7-BromoindazoleBromine at position 7Potential anticancer

These compounds illustrate variations in substituents that can significantly influence their biological activities and synthetic pathways.

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

243.94029 g/mol

Monoisotopic Mass

243.94029 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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